tert-Butyl 5'-methyl-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
CAS No.:
Cat. No.: VC20386908
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H22N2O2 |
|---|---|
| Molecular Weight | 274.36 g/mol |
| IUPAC Name | tert-butyl 5-methylspiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C16H22N2O2/c1-11-5-6-13-12(7-11)16(8-17-13)9-18(10-16)14(19)20-15(2,3)4/h5-7,17H,8-10H2,1-4H3 |
| Standard InChI Key | KCHNREMFSDEWTD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)NCC23CN(C3)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound’s spirocyclic framework consists of an azetidine ring (a four-membered nitrogen heterocycle) fused to a 1,2-dihydroindole system at the 3-position. The tert-butyl carbamate group at the 1-position of the azetidine ring enhances steric bulk and metabolic stability. Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₂ | |
| Molecular Weight | 274.36 g/mol | |
| IUPAC Name | tert-butyl 5-methylspiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate | |
| Canonical SMILES | CC1=CC2=C(C=C1)NCC23CN(C3)C(=O)OC(C)(C)C |
The methyl group at the 5'-position of the indole moiety influences electronic properties and binding interactions, while the spiro junction imposes conformational rigidity.
Physicochemical Characteristics
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) due to the tert-butyl group’s hydrophobicity.
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Stability: Stable under ambient conditions but susceptible to hydrolysis in acidic or basic environments via cleavage of the carbamate group.
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Stereoelectronic Effects: The spiro structure reduces ring strain in the azetidine component, enhancing thermal stability compared to non-spiro analogs.
Synthesis Methods
Core Formation
The spirocyclic core is constructed through a [3+1] cycloaddition strategy:
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Indole Precursor Functionalization: 5-Methylindole is treated with a protected azetidine synthon under Mitsunobu conditions to form the spiro junction.
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Carbamate Installation: The tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).
Optimized Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Dichloromethane (DCM) | 85% |
| Temperature | 0–25°C | Prevents side reactions |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | Accelerates Boc protection |
Challenges and Solutions
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Ring Strain Mitigation: Use of low-temperature conditions (−10°C) during cycloaddition minimizes azetidine ring opening.
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Purification: Silica gel chromatography with ethyl acetate/hexane gradients (10–30%) achieves >95% purity.
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The azetidine nitrogen undergoes alkylation or acylation, enabling diversification:
Example: Reaction with methyl iodide yields quaternary ammonium salts with enhanced water solubility.
Oxidation and Reduction
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Oxidation: MnO₂ selectively oxidizes the indole’s 2-position to a ketone, enabling further cross-coupling.
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Reduction: Hydrogenation (Pd/C, H₂) saturates the indole ring, altering conformational dynamics.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 1.47 (s, 9H, tert-butyl), 4.10–4.32 (m, 4H, azetidine CH₂), 6.95–7.56 (m, 4H, indole aromatic).
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HRMS (ESI+): m/z 275.1752 [M+H]⁺ (calc. 275.1754).
Comparison with Related Compounds
The 5'-methyl derivative exhibits superior metabolic stability over bromo- and hydroxy-substituted analogs, making it more viable for in vivo studies .
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